methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid
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Overview
Description
FTI-2153 (TFA) is a potent and highly selective inhibitor of the enzyme farnesyltransferase. This compound has shown significant potential in blocking the processing of the H-Ras protein, making it a valuable tool in cancer research . It is known for its high selectivity and potency, with an IC50 value of 1.4 nanomolar .
Preparation Methods
The synthesis of FTI-2153 (TFA) involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through a series of chemical reactions, such as condensation and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediate compounds to form FTI-2153 (TFA).
Industrial production methods for FTI-2153 (TFA) are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
FTI-2153 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FTI-2153 (TFA) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool to study the inhibition of farnesyltransferase and its effects on protein processing.
Biology: It is used to investigate the role of farnesyltransferase in cellular processes and its potential as a target for cancer therapy.
Mechanism of Action
FTI-2153 (TFA) exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the H-Ras protein. By blocking this enzyme, FTI-2153 (TFA) prevents the proper processing and functioning of the H-Ras protein, leading to the inhibition of tumor growth and cell proliferation . The molecular targets and pathways involved include the farnesyltransferase enzyme and the downstream signaling pathways regulated by the H-Ras protein .
Comparison with Similar Compounds
FTI-2153 (TFA) is unique in its high selectivity and potency as a farnesyltransferase inhibitor. Similar compounds include:
FTI-2153 (TFA) stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and enzyme inhibition studies .
Properties
IUPAC Name |
methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S.C2HF3O2/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2;3-2(4,5)1(6)7/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30);(H,6,7)/t23-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNQRCLUQTFRP-BQAIUKQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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